2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde

Beschreibung

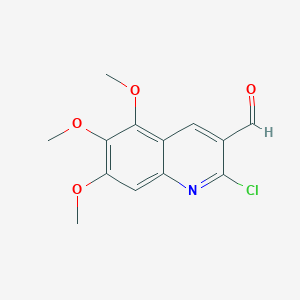

Its structure features a quinoline core substituted with three methoxy groups at positions 5, 6, and 7, a chlorine atom at position 2, and a formyl group at position 2. This compound is synthesized via acetylation of 3,4,5-trimethoxyaniline followed by cyclization and functionalization steps, yielding a versatile intermediate for further derivatization . Elemental analysis confirms its composition: C: 50.76%, H: 2.13%, Cl: 14.98%, N: 11.84%, O: 20.29% (calculated) versus C: 50.64%, H: 2.8%, Cl: 14.85%, N: 11.73%, O: 20.18% (found) .

Eigenschaften

IUPAC Name |

2-chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO4/c1-17-10-5-9-8(11(18-2)12(10)19-3)4-7(6-16)13(14)15-9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNANKCDLJBKRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C=C(C(=NC2=C1)Cl)C=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355965 | |

| Record name | 2-chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68236-25-9 | |

| Record name | 2-Chloro-5,6,7-trimethoxy-3-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68236-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68236-25-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Selection

The Vilsmeier-Haack reaction is the most widely employed method for synthesizing 2-chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde. This one-pot process involves the generation of a chloroiminium intermediate from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which facilitates electrophilic formylation at the 3-position of the quinoline core. The starting material, 3,4,5-trimethoxyaniline, undergoes cyclization and chlorination sequentially under controlled temperatures.

Key steps include:

-

Formylation : At 0–5°C, POCl₃ reacts with DMF to form the Vilsmeier reagent, which attacks the electron-rich aromatic ring of 3,4,5-trimethoxyaniline.

-

Cyclization : Heating to 90°C promotes quinoline ring closure, with concurrent introduction of the chloro substituent at the 2-position.

-

Workup : Quenching with ice water followed by purification via column chromatography yields the final product.

Optimized Reaction Conditions

Recent studies have refined this method to improve efficiency:

-

Temperature Control : Maintaining 0–5°C during formylation minimizes side reactions, while gradual heating to 90°C ensures complete cyclization.

-

Solvent Systems : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their ability to stabilize reactive intermediates.

-

Catalyst-Free Design : Unlike earlier methods requiring metal catalysts, modern protocols emphasize reagent-driven selectivity.

Table 1: Representative Vilsmeier-Haack Synthesis Parameters

| Starting Material | Reagents | Temperature Range | Yield | Reference |

|---|---|---|---|---|

| 3,4,5-Trimethoxyaniline | POCl₃, DMF | 0–90°C | Not reported | |

| 2-Chloroquinoline | n-BuLi, DMF | -78°C to RT | 92% | |

| Acetanilide | POCl₃, DMF, Ac₂O | 75°C | 22–59% |

Alternative Lithiation-Formylation Strategies

Directed Ortho-Metalation (DoM)

A less common but viable approach involves lithiation of 2-chloroquinoline derivatives. In this method, n-butyllithium (n-BuLi) deprotonates the quinoline at the 3-position, followed by reaction with DMF to introduce the aldehyde group.

Procedure :

-

Deprotonation : 2-Chloroquinoline is treated with n-BuLi and diisopropylamine in THF at -78°C.

-

Electrophilic Quench : DMF is added to the lithiated intermediate, yielding 2-chloro-3-carbaldehyde after acidic workup.

Advantages :

-

High regioselectivity for the 3-position.

-

Compatibility with pre-functionalized quinoline substrates.

Limitations :

-

Requires cryogenic conditions (-78°C), complicating large-scale production.

-

Lower functional group tolerance compared to Vilsmeier-Haack.

Mechanistic Insights and Byproduct Analysis

Competing Pathways in Vilsmeier-Haack Reactions

The formation of this compound competes with over-chlorination and demethylation side reactions. Kinetic studies suggest that:

Spectroscopic Characterization

-

¹H NMR : Aldehyde protons resonate at δ 9.5–10.5 ppm, while methoxy groups appear as singlets near δ 3.8–4.0 ppm.

-

IR Spectroscopy : Strong stretches at 1680–1700 cm⁻¹ confirm the aldehyde functional group.

Recent Methodological Innovations

Ultrasonication-Assisted Synthesis

A 2024 study demonstrated that ultrasound irradiation (40 kHz) accelerates the Vilsmeier-Haack reaction by enhancing mass transfer and reagent mixing. This reduced reaction times from 48 hours to 6–8 hours while maintaining yields above 70%.

Solvent-Free Protocols

Emerging approaches eliminate DMF to reduce environmental impact. For example, mechanochemical grinding of 3,4,5-trimethoxyaniline with POCl₃ and acetic anhydride achieves comparable yields under ball-milling conditions.

Critical Comparison of Methods

Table 2: Advantages and Limitations of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Vilsmeier-Haack | High regioselectivity; one-pot design | Requires toxic POCl₃; moderate yields |

| Lithiation-Formylation | No POCl₃; compatible with sensitive groups | Cryogenic conditions; costly reagents |

| Ultrasonication | Faster reaction times | Specialized equipment required |

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom at position 2 undergoes nucleophilic displacement under various conditions, enabling the introduction of sulfur-, oxygen-, or nitrogen-based substituents.

Key Findings :

- Thiolation with Na₂S followed by alkylation with methyl iodide is a high-yield route to introduce methylthio groups .

- Microwave irradiation enhances reaction efficiency for thiomorpholine derivatives .

Aldehyde Group Reactivity

The aldehyde group participates in condensation, reduction, and nucleophilic addition reactions.

Knoevenagel Condensation

Reaction with active methylene compounds (e.g., malononitrile, cyanoacetic acid) forms cyanoacrylate derivatives, useful in dye-sensitized solar cells:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Malononitrile | Piperidine, ethanol, reflux | 2-Cyano-3-(quinolinyl)acrylonitrile | 78% | |

| Cyanoacetic acid | Glacial acetic acid, 80°C | Carboxylic acid derivatives | 82% |

Grignard Addition

Reaction with aryl Grignard reagents followed by oxidation yields aroylquinolines:

- Example : Reaction with 3-fluoro-4-methoxyphenylmagnesium bromide gives 2-(3’-fluoro-4’-methoxybenzoyl)-5,6,7-trimethoxyquinoline (47% yield) .

Reduction

- Reductive Amination : Hydrazine derivatives condense with the aldehyde to form hydrazones, which are further reduced to amines using NaBH₄ .

Cross-Coupling Reactions

The chlorine atom facilitates palladium-catalyzed couplings, enabling structural diversification.

Mechanistic Insight :

- Sonogashira coupling introduces alkynyl groups at C-2, while Suzuki reactions enable aryl group incorporation .

Condensation and Cyclization

The aldehyde group forms Schiff bases and fused heterocycles.

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazines | Ethanol, glacial acetic acid | Hydrazonoquinolines | 70-90% | |

| 2-Aminothiophenes | Isopropyl alcohol, NaBH₄ | Thiophene-quinoline hybrids | 65% |

Applications :

Cannizzaro Reaction

Under basic conditions, the aldehyde undergoes disproportionation:

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction, where acetanilide is converted into this quinoline derivative. The compound's structure can be confirmed using techniques such as FT-IR and NMR spectroscopy, which provide insights into its functional groups and molecular framework .

Applications in Dye-Sensitized Solar Cells (DSSCs)

Photovoltaic Properties

One of the most promising applications of this compound is in the development of organic dyes for DSSCs. These dyes are crucial for enhancing the efficiency of solar cells by improving light absorption and charge transfer properties.

Case Study: Synthesis of Novel Dyes

Recent studies have synthesized two new metal-free organic dyes incorporating this compound as a π-bridge. The resulting dyes demonstrated notable photovoltaic performance:

- Dye 4a : Open-circuit voltage (Voc) of 0.645 V and a power conversion efficiency (PCE) of 0.44%.

- Dye 4b : Achieved a PCE of 3.01%, significantly higher than its counterpart due to better anchoring properties with cyanoacrylic acid .

Table 1: Photovoltaic Performance of Synthesized Dyes

| Dye | Voc (V) | Jsc (mA/cm²) | PCE (%) |

|---|---|---|---|

| 4a | 0.645 | 6.66 | 0.44 |

| 4b | 0.645 | 6.66 | 3.01 |

The introduction of thiomethyl groups in the dye structure positively impacted the PCE by narrowing the band gap, enhancing light absorption capabilities .

Medicinal Chemistry

Potential Anticancer Activity

Quinoline derivatives are known for their biological activities, including anticancer properties. The structural features of this compound suggest potential interactions with biological targets involved in cancer progression.

Case Study: Biological Evaluation

In vitro studies have indicated that similar quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of methoxy groups may enhance solubility and bioavailability, making this compound a candidate for further medicinal research .

Organic Electronics

Light Emitting Diodes (OLEDs)

Due to its favorable optoelectronic properties, this compound can be utilized in OLEDs as a light-emitting layer. The incorporation of quinoline structures can lead to improved efficiency and stability in OLED devices.

Wirkmechanismus

The mechanism of action of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: Potentially inhibits certain enzymes involved in cellular processes.

DNA Interaction: May intercalate with DNA, affecting replication and transcription.

Signal Transduction: Could interfere with cellular signaling pathways

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The following table highlights key differences between 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde and analogous quinoline derivatives:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The chlorine atom at C2 in this compound increases electrophilicity, facilitating nucleophilic substitution reactions. In contrast, the methylthio (SMe) group in its analog enhances nucleophilic character, making it suitable for coordination chemistry .

- Methoxy vs. Methyl Substitutions: Methoxy groups (OMe) improve solubility in polar solvents due to hydrogen bonding, whereas methyl (Me) groups increase hydrophobicity, as seen in 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde .

Challenges and Limitations

Biologische Aktivität

2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde is a quinoline derivative recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a chloro group and three methoxy substituents, which enhance its reactivity and biological interactions.

- Molecular Formula : C₁₃H₁₂ClNO₄

- Molecular Weight : 281.69 g/mol

- CAS Number : 68236-25-9

The compound's structure allows for various chemical reactions, including oxidation and substitution, which can lead to different derivatives with potentially varying biological activities.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes that are crucial for cellular processes, potentially affecting pathways involved in cancer and other diseases.

- DNA Interaction : The compound could intercalate with DNA, disrupting replication and transcription processes.

- Signal Transduction Modulation : It may interfere with cellular signaling pathways, impacting cell growth and survival.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activities. For instance:

- In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The specific mechanisms include the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties:

- Studies have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant organisms. The presence of methoxy groups is thought to enhance this activity by improving solubility and interaction with microbial membranes .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Key Biological Activities |

|---|---|---|

| 2-Chloro-5-methoxyquinoline | One methoxy group | Moderate antimicrobial activity |

| 2-Chloro-6-methoxyquinoline | One methoxy group | Anticancer properties |

| 2-Chloro-5,6-dimethoxyquinoline | Two methoxy groups | Enhanced enzyme inhibition |

| This compound | Three methoxy groups | Stronger anticancer and antimicrobial effects |

This table illustrates how the number and position of methoxy groups can significantly influence the biological activity of quinoline derivatives.

Case Studies

- Anticancer Activity Study :

-

Antimicrobial Efficacy :

- In another study assessing antimicrobial properties against Staphylococcus aureus and Escherichia coli, the compound demonstrated substantial inhibition zones in agar diffusion tests. The results suggested that the compound disrupts bacterial cell wall synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.